molecular formula C23H12N4O8 B14641665 2,2'-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione) CAS No. 53055-76-8

2,2'-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)

Cat. No.: B14641665
CAS No.: 53055-76-8
M. Wt: 472.4 g/mol
InChI Key: YMYMJABXLDXHPJ-UHFFFAOYSA-N
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Description

“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” typically involves multi-step organic reactions. The starting materials may include 4-methyl-1,3-phenylenediamine and 4-nitrophthalic anhydride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different functionalized products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases may be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxidized derivatives, while reduction may produce amino-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

The compound may have potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its derivatives could be explored for their biological activity and therapeutic potential.

Medicine

In medicine, derivatives of this compound might be investigated for their pharmacological properties. They could serve as lead compounds for developing new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings. Its chemical stability and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(4-Methyl-1,3-phenylene)bis(4-amino-1H-isoindole-1,3(2H)-dione)
  • 2,2’-(4-Methyl-1,3-phenylene)bis(4-hydroxy-1H-isoindole-1,3(2H)-dione)

Uniqueness

“2,2’-(4-Methyl-1,3-phenylene)bis(4-nitro-1H-isoindole-1,3(2H)-dione)” is unique due to its specific functional groups and structural configuration

Properties

CAS No.

53055-76-8

Molecular Formula

C23H12N4O8

Molecular Weight

472.4 g/mol

IUPAC Name

2-[4-methyl-3-(4-nitro-1,3-dioxoisoindol-2-yl)phenyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C23H12N4O8/c1-11-8-9-12(24-20(28)13-4-2-6-15(26(32)33)18(13)22(24)30)10-17(11)25-21(29)14-5-3-7-16(27(34)35)19(14)23(25)31/h2-10H,1H3

InChI Key

YMYMJABXLDXHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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